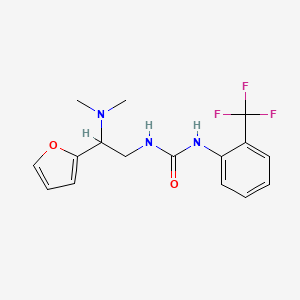
1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C16H18F3N3O2 and its molecular weight is 341.334. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Chemical Structure and Properties
The chemical structure of 1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea can be described as follows:
- Molecular Formula : C14H15F3N2O
- Molecular Weight : 288.28 g/mol
This compound features a furan ring, dimethylamino group, and a trifluoromethyl phenyl moiety, which contribute to its unique biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, revealing the following Minimum Inhibitory Concentrations (MIC):
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
These results suggest that the compound possesses a promising profile for further development as an antimicrobial agent.
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity. In vitro tests demonstrated effectiveness against common fungal pathogens:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 30 |
| Aspergillus niger | 40 |
The antifungal activity indicates potential applications in treating fungal infections, particularly in immunocompromised patients.
The biological activity of this compound is hypothesized to involve disruption of microbial cell membranes and inhibition of key metabolic pathways. The presence of the trifluoromethyl group enhances lipophilicity, allowing better membrane penetration. Additionally, the dimethylamino group may interact with nucleic acids or proteins, leading to cellular dysfunction.
Study 1: Efficacy Against Biofilms
A recent study investigated the efficacy of this compound against biofilms formed by Staphylococcus aureus. The results indicated a significant reduction in biofilm biomass at concentrations as low as 10 µg/mL:
- Biofilm Inhibition Rate : 70%
- Concentration for Effective Biofilm Disruption : 10 µg/mL
This finding is crucial for developing strategies to combat persistent infections associated with biofilms.
Study 2: Synergistic Effects with Other Antimicrobials
Another study explored the synergistic effects of this compound when combined with conventional antibiotics. The combination therapy showed enhanced efficacy against resistant bacterial strains:
| Antibiotic | Combined MIC (µg/mL) | Synergy (%) |
|---|---|---|
| Vancomycin | 5 | 85 |
| Ciprofloxacin | 10 | 75 |
These results highlight the potential for this compound to enhance the effectiveness of existing antimicrobial therapies.
Propiedades
IUPAC Name |
1-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O2/c1-22(2)13(14-8-5-9-24-14)10-20-15(23)21-12-7-4-3-6-11(12)16(17,18)19/h3-9,13H,10H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTNBUIWAJXQEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NC1=CC=CC=C1C(F)(F)F)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














